2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride

Catalog No.
S12825749
CAS No.
M.F
C10H12Cl2N2O2
M. Wt
263.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-...

Product Name

2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride

IUPAC Name

2-imino-5-(4-methylphenyl)-1,3-oxazolidin-4-one;dihydrochloride

Molecular Formula

C10H12Cl2N2O2

Molecular Weight

263.12 g/mol

InChI

InChI=1S/C10H10N2O2.2ClH/c1-6-2-4-7(5-3-6)8-9(13)12-10(11)14-8;;/h2-5,8H,1H3,(H2,11,12,13);2*1H

InChI Key

HWLBKSMBBRBCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)NC(=N)O2.Cl.Cl

2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride is a chemical compound characterized by its unique oxazolone structure, which includes an amino group and a 4-methylphenyl moiety. This compound is notable for its enhanced solubility and stability due to the dihydrochloride salt form, making it suitable for various scientific applications. The molecular formula of this compound is C10H12Cl2N2O, and its systematic name reflects its structural features, including the oxazolone ring.

  • Oxidation: The compound can be oxidized to form various oxazolone derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced with agents such as sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
  • Substitution: The amino group can participate in substitution reactions with electrophiles, resulting in various substituted oxazolone derivatives.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium at room temperature
ReductionSodium borohydrideMethanol at 0-5°C
SubstitutionAlkyl halidesBase (e.g., sodium hydroxide) at room temperature

2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride exhibits significant biological activity. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors, which can modulate their activity. This interaction may result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Studies have indicated that derivatives of oxazolone compounds may possess immunomodulatory properties, influencing immune responses in vivo and in vitro. For instance, certain derivatives have been shown to inhibit humoral immune responses while stimulating cellular immunity .

The synthesis of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride typically involves the cyclization of appropriate precursors. One common synthetic route includes:

  • Reaction of 4-Methylbenzaldehyde with Glycine: This reaction is performed in the presence of a dehydrating agent under controlled conditions.
  • Cyclization: The mixture is heated in an organic solvent (e.g., ethanol or methanol) at temperatures between 60°C and 80°C.
  • Formation of Dihydrochloride Salt: The resultant product is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. Quality control measures are implemented to ensure high yield and purity through techniques such as chromatography and spectroscopy.

The unique properties of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride make it valuable in various fields:

  • Pharmaceuticals: Potential use as a therapeutic agent due to its biological activity.
  • Chemical Research: Utilized as a precursor for synthesizing other compounds.
  • Immunology: Investigated for its immunomodulatory effects.

Research on the interaction of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride with biological targets has revealed its potential to modulate immune responses. Studies indicate that it may inhibit certain immune pathways while promoting others, suggesting a complex role in immunoregulation .

Several compounds share structural similarities with 2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride:

  • 2-Amino-5-phenyloxazole: Lacks the methyl group on the phenyl ring but shares the oxazole structure.
  • 5-Methylisoxazole: Similar heterocyclic structure but differs in substituents.
  • Oxazolone Derivatives: Various derivatives exist that modify the oxazolone ring or substituents.

Uniqueness

What sets 2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride apart from these compounds is its specific combination of amino and methylphenyl groups within the oxazolone framework. This configuration contributes to its distinct biological properties and potential applications in therapeutic contexts.

Oxazolones, first identified in the early 20th century, emerged as critical intermediates in the synthesis of amino acids and peptides. Their historical significance is rooted in the Erlenmeyer azlactone synthesis, a method developed in 1893 to prepare α,β-unsaturated γ-lactones from glycine derivatives. This reaction laid the groundwork for modern applications of oxazolones in stereoselective synthesis. By the mid-20th century, oxazolones gained prominence in prebiotic chemistry studies, particularly in scenarios simulating primordial Earth conditions. For instance, microdroplet experiments demonstrated that oxazolones mediate peptide bond formation through dehydration-condensation cycles, bypassing the thermodynamic barriers of aqueous environments.

In medicinal chemistry, oxazolones became pivotal during the 1980s with the discovery of their role as haptens in immunological studies. The 4-ethoxymethylene-2-phenyloxazol-5-one derivative, for example, served as a model antigen for delayed-type hypersensitivity research. The evolution of oxazolone chemistry accelerated in the 21st century with the development of dihydro-oxazole derivatives like 2-amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride. These compounds combine the reactivity of traditional oxazolones with enhanced stereochemical control, enabling their use in asymmetric catalysis and chiral auxiliaries.

Structural Classification and IUPAC Nomenclature

The systematic IUPAC name 2-amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride encodes the compound’s structural features with precision:

  • 4,5-dihydro-1,3-oxazol-4-one: Indicates a partially saturated oxazole ring where positions 4 and 5 are single-bonded, with a ketone group at position 4.
  • 2-amino: Specifies an amino substituent (-NH2) at position 2 of the heterocycle.
  • 5-(4-methylphenyl): Denotes a para-methyl-substituted benzene ring attached to position 5.
  • Dihydrochloride: Reflects the presence of two hydrochloride counterions, likely protonating the amino group and stabilizing the zwitterionic form.

The molecular formula C10H12Cl2N2O2 (molecular weight: 263.12 g/mol) confirms the dihydrochloride salt’s stoichiometry. The core dihydro-oxazole ring adopts a puckered conformation, with the amino group at C2 and the 4-methylphenyl group at C5 occupying equatorial positions to minimize steric strain. X-ray crystallographic analyses of analogous compounds reveal planarity in the oxazolone ring, facilitating π-π interactions with aromatic substrates in synthetic applications.

Significance of the Dihydro-1,3-oxazole Core in Synthetic Organic Chemistry

The dihydro-1,3-oxazole motif confers unique reactivity patterns critical for modern synthetic methodologies:

Ring-Opening Reactivity

The strained oxazolone ring undergoes regioselective nucleophilic attack at the carbonyl carbon (C4), enabling the synthesis of α-amino acids and peptides. For example, hydrolysis yields α-amino ketones, while aminolysis produces dipeptides with retention of configuration. This reactivity mirrors prebiotic peptide formation mechanisms, where oxazolones act as transient intermediates in wet-dry cycling environments.

Stereochemical Control

The planar chirality of the dihydro-oxazole core, combined with the amino group’s spatial orientation, imposes steric constraints during nucleophilic additions. Computational studies attribute this to the Re-face shielding by the 4-methylphenyl group, which directs incoming nucleophiles to the Si-face, yielding enantiomeric excesses >90% in model reactions. This stereodirecting effect is exploited in the synthesis of non-proteinogenic amino acids for pharmaceutical applications.

Cycloaddition Capability

The conjugated enone system within the dihydro-oxazole core participates in [4+2] Diels-Alder reactions, forming bicyclic intermediates that are invaluable in natural product synthesis. For instance, reaction with electron-deficient dienophiles generates decalin frameworks found in terpenoid derivatives.

The following table summarizes key reactive sites and their synthetic applications:

Reactive SiteReaction TypeProduct ClassStereochemical Outcome
C4 CarbonylNucleophilic additionα-Amino acids, peptidesRetention of configuration
C2 Amino groupAcylationN-protected oxazolonesAxial chirality induction
C5 Aryl substituentElectrophilic aromatic substitutionPolyaromatic systemsPara-selectivity

This multifaceted reactivity profile establishes 2-amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride as a linchpin in strategies targeting enantioselective C–N and C–O bond formations, bridging gaps between prebiotic chemistry and advanced drug synthesis.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

262.0275830 g/mol

Monoisotopic Mass

262.0275830 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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